2-(1H-Indazol-3-yl)ethanamine hydrochloride

Catalog No.
S971153
CAS No.
1258504-46-9
M.F
C9H12ClN3
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Indazol-3-yl)ethanamine hydrochloride

CAS Number

1258504-46-9

Product Name

2-(1H-Indazol-3-yl)ethanamine hydrochloride

IUPAC Name

2-(2H-indazol-3-yl)ethanamine;hydrochloride

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H

InChI Key

WLBIWJRRQYPTPO-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C=C1)CCN.Cl

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN.Cl

2-(1H-Indazol-3-yl)ethanamine hydrochloride (CAS 1258504-46-9) is the hydrochloride salt of the direct indazole bioisostere of tryptamine. In medicinal chemistry and pharmaceutical procurement, it serves as a foundational building block for synthesizing nitrogen-containing heterocycles, particularly when targeting serotonin receptors or kinase hinge regions [1]. Procuring the hydrochloride salt rather than the free base ensures a stable, crystalline solid with predictable aqueous solubility, which is a critical parameter for maintaining standardized concentrations in high-throughput screening and preclinical formulation workflows .

Research Fit

Indazole scaffold for kinase-targeted library synthesis
3‑position primary amine handle for amide coupling SAR
Hydrochloride salt supports aqueous stock solution preparation

Substituting 2-(1H-Indazol-3-yl)ethanamine hydrochloride with its more common indole counterpart (tryptamine hydrochloride) fundamentally alters the downstream pharmacokinetic and binding profiles of synthesized libraries. Indole-based tryptamines are highly susceptible to rapid oxidative clearance by monoamine oxidases (MAOs) and cytochrome P450 enzymes, often exhibiting hepatic half-lives of less than 15 minutes in vitro[1]. By contrast, the indazole core resists these specific metabolic liabilities. Furthermore, utilizing the free base form of the indazole instead of the hydrochloride salt introduces severe solubility bottlenecks in aqueous assay buffers, necessitating high concentrations of organic solvents that can skew biological readouts .

Substitution Risk

Positional isomer mismatch
5‑ or 6‑substituted indazoles alter binding vector and electronic environment; may not be directly interchangeable.
Pre‑functionalized analog interference
Analogs with pre‑installed halogens or other substituents change the SAR starting point and limit direct scaffold replacement.
Free base form differences
The un‑salt form (2‑(1H‑indazol‑3‑yl)ethanamine) exhibits different solubility and reactivity, requiring additional salt screening for assay use.

Enhanced Metabolic Stability via Indazole Bioisosterism

When evaluating precursor scaffolds for drug discovery, the indazole core provides a quantifiable advantage in metabolic stability over the traditional indole core. Comparative pharmacokinetic studies demonstrate that while unsubstituted indole derivatives often suffer from rapid hepatic clearance (e.g., T1/2 = 12.35 min in mouse liver microsomes), the corresponding indazole bioisosteres consistently extend the metabolic half-life, frequently exceeding 120 minutes under identical assay conditions [1]. This resistance to phase I oxidation makes 2-(1H-Indazol-3-yl)ethanamine hydrochloride a highly practical starting material for synthesizing long-acting therapeutics.

Evidence DimensionIn vitro metabolic half-life (T1/2) in liver microsomes
Target Compound DataIndazole derivatives: T1/2 > 120 min
Comparator Or BaselineIndole derivatives (Tryptamines): T1/2 < 15 min
Quantified Difference>8-fold increase in metabolic half-life for the indazole scaffold
ConditionsMouse liver microsome (MLM) incubation with phase I/II cofactors

Procuring the indazole scaffold directly mitigates rapid clearance liabilities early in the synthesis pipeline, reducing downstream optimization costs.

Low LogP
Cross‑study
Target LogP: 0.9
Comparators: 1.7 / 1.04 (LogP 0.8–0.14 lower)
Reported lower lipophilicity may support aqueous solubility screening.
Computed XLogP3‑AA; cross‑study comparison.

Expanded Target Affinity via Dual Hydrogen Bonding

The substitution of an indole core with an indazole core fundamentally changes the hydrogen-bonding topology of the resulting ligand. While the indole NH acts solely as a hydrogen bond donor, the indazole core possesses both an NH donor and an adjacent N2 atom that functions as a hydrogen bond acceptor . This dual capability allows indazole-derived compounds to form pivotal bidentate interactions with target proteins, such as the hinge residues of kinases, which are structurally impossible for indole-based analogs to achieve .

Evidence DimensionHeterocycle hydrogen-bonding capacity
Target Compound DataIndazole core: 1 H-bond donor, 1 H-bond acceptor
Comparator Or BaselineIndole core: 1 H-bond donor, 0 H-bond acceptors
Quantified DifferenceAddition of 1 H-bond acceptor at the N2 position
ConditionsStructural topological analysis

This distinct electronic profile enables the synthesis of ligands that can capture additional binding interactions, directly improving target affinity.

Hydrochloride salt
Head‑to‑head
Salt form: 197.66 g/mol (HCl)
Free base: 161.20 g/mol
Salt form supports aqueous stock preparation for biological assays.
Direct comparison between commercially available forms.

Aqueous Formulation Compatibility of the Hydrochloride Salt

For high-throughput screening and biological evaluation, the physical form of the building block dictates its processability. The free base of 2-(1H-Indazol-3-yl)ethanamine is highly lipophilic and exhibits poor solubility in unbuffered water. Conversely, the hydrochloride salt form aligns with the solubility profile of reference tryptamine hydrochloride, which achieves an aqueous solubility of approximately 64 g/L at 20°C. This ensures that stock solutions can be prepared without relying entirely on DMSO, thereby preventing solvent-induced cytotoxicity in cell-based assays.

Evidence DimensionAqueous solubility at 20°C
Target Compound DataHydrochloride salt: Soluble (comparable to ~64 g/L)
Comparator Or BaselineFree base: Poorly soluble in water
Quantified DifferenceTransition from practically insoluble (free base) to highly soluble (HCl salt) in aqueous media
ConditionsUnbuffered water at 20°C

Procuring the HCl salt ensures immediate compatibility with standard aqueous assay buffers, streamlining preclinical formulation workflows.

Kinase inhibitor scaffold
Class‑level
Analog IC50: 5.15 µM (K562) vs 33.20 µM (HEK‑293)
~6.5‑fold selectivity in analog
Reported analog selectivity supports scaffold‑based screening context for kinase targets.
No direct IC50 for this compound; analog reference only.

Synthesis of Metabolically Stable 5-HT Receptor Ligands

Because the indazole core strongly resists MAO-mediated degradation compared to standard indoles, this compound is the preferred precursor for developing long-acting serotonin receptor agonists and antagonists. It allows medicinal chemists to bypass the rapid clearance issues typically associated with tryptamine-derived psychoplastogens and neurotherapeutics[1].

Development of Kinase Inhibitor Libraries

The presence of the N2 hydrogen bond acceptor in the indazole ring makes this compound an ideal building block for targeting kinase hinge regions. It is specifically procured for scaffold-hopping campaigns where traditional indole-based inhibitors fail to achieve the necessary binding affinity .

High-Throughput Screening (HTS) Library Construction

The high aqueous solubility of the hydrochloride salt form ensures that synthesized intermediate libraries maintain favorable physicochemical properties. This is critical for industrial HTS workflows, where compounds must remain soluble in aqueous assay buffers to prevent false negatives caused by precipitation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
3‑position amine handle
Kinase panel selectivity and inhibition profiling
Amide coupling library synthesis
Reactive primary amine
Library purity and diversity assessment
Aqueous assay stock preparation
Hydrochloride salt form
Solubility and stability in assay media

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